zinc;4-hydroxybenzenesulfonate

Catalog No.
S585078
CAS No.
127-82-2
M.F
C6H6O4SZn
M. Wt
239.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
zinc;4-hydroxybenzenesulfonate

CAS Number

127-82-2

Product Name

zinc;4-hydroxybenzenesulfonate

IUPAC Name

4-hydroxybenzenesulfonic acid;zinc

Molecular Formula

C6H6O4SZn

Molecular Weight

239.6 g/mol

InChI

InChI=1S/C6H6O4S.Zn/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10);

InChI Key

OVKSISLQQUYEAI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Zn+2]

Solubility

Solubility: 62.5 g/100 cc cold water; 250 g/100 cc water at 100 °C; 55.6 g/100 cc alcohol at 25 °C /Octahydrate/

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)O.[Zn]

Antimicrobial Properties

Zinc phenolsulfonate has been studied for its potential as an antimicrobial agent. Studies have shown it to be effective against a variety of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans []. The mechanism of action is not fully understood, but it is believed to involve disruption of the cell membrane of the microorganisms [].

Anti-inflammatory Properties

Research suggests that zinc phenolsulfonate may possess anti-inflammatory properties. Studies have shown that it can reduce the production of inflammatory mediators, such as cytokines and prostaglandins, in cell cultures []. Additionally, animal studies have shown that it can reduce inflammation in models of arthritis and skin inflammation [, ].

Wound Healing

Zinc phenolsulfonate has been investigated for its potential to promote wound healing. Studies have shown that it can stimulate the growth of fibroblasts, which are essential for wound closure []. Additionally, it has been shown to reduce inflammation and promote angiogenesis (the formation of new blood vessels), both of which are critical for wound healing [].

Other Applications

Zinc phenolsulfonate has also been studied for other potential applications, including:

  • Cancer treatment: Some studies suggest that zinc phenolsulfonate may have anti-cancer properties, but further research is needed to confirm these findings [].
  • Diabetes: Studies suggest that zinc phenolsulfonate may improve blood sugar control in people with diabetes, but more research is needed to confirm this [].

Zinc;4-hydroxybenzenesulfonate, also known as zinc phenolsulfonate, is an organometallic compound characterized by its zinc cation bonded to the sulfonate group of 4-hydroxybenzenesulfonic acid. Its molecular formula is C12H10O8S2ZnC_{12}H_{10}O_8S_2Zn with a molecular weight of approximately 411.7 g/mol . This compound typically appears as a colorless to white crystalline solid, which can turn pink upon exposure to air due to oxidation processes . The compound is soluble in water and exhibits astringent properties, making it useful in various applications.

The mechanism of action of zinc phenolsulfonate depends on its application.

  • Antiseptic: It likely disrupts bacterial cell membranes and interferes with essential cellular processes [].
  • Antiperspirant: Zinc phenolsulfonate might precipitate proteins and constrict sweat glands, reducing perspiration [].
  • UV Absorption: The phenolsulfonate group absorbs ultraviolet (UV) radiation in the range of 200-300 nm, potentially protecting against UV damage [].

Zinc phenolsulfonate can be irritating to the skin, eyes, and respiratory system upon contact or inhalation [, ].

  • Acute Toxicity:
    • Skin and eye contact: Can cause severe irritation and burns [, ].
    • Inhalation: May irritate the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath [].
    • Oral ingestion: Though data is limited, ingestion may cause gastrointestinal irritation [].
, primarily due to the functional groups present:

  • Acid-Base Reactions: It behaves as a weak acid in solution, allowing it to react with bases in neutralization processes.
  • Oxidation-Reduction Reactions: The sulfonate group can undergo oxidation, leading to the formation of sulfonic acids or other derivatives.
  • Complex Formation: Zinc ions can form complexes with various ligands, which can alter the reactivity and stability of the compound in different environments.

Zinc;4-hydroxybenzenesulfonate exhibits notable biological activities. It has been studied for its potential use as an antiseptic and insecticide, leveraging its antimicrobial properties. The zinc ion is essential for various biological functions, including enzyme activity and cellular metabolism. Additionally, the compound's ability to interact with biological membranes may contribute to its therapeutic effects .

The synthesis of zinc;4-hydroxybenzenesulfonate typically involves the reaction of zinc salts with 4-hydroxybenzenesulfonic acid. Common methods include:

  • Direct Reaction: Mixing zinc chloride or zinc sulfate with 4-hydroxybenzenesulfonic acid in an aqueous solution under controlled conditions.
  • Precipitation Method: Zinc oxide can be reacted with 4-hydroxybenzenesulfonic acid in a suitable solvent, followed by filtration and recrystallization to obtain pure zinc;4-hydroxybenzenesulfonate .

Zinc;4-hydroxybenzenesulfonate finds utility in various fields:

  • Agriculture: Used as an insecticide due to its toxic effects on pests.
  • Pharmaceuticals: Explored for antiseptic applications and potential therapeutic uses.
  • Industrial Chemistry: Employed as a reagent in chemical synthesis and as a stabilizer in formulations.

Recent studies have focused on the interaction of zinc;4-hydroxybenzenesulfonate with biological systems. For instance, its interaction with cell membranes has been investigated to understand its permeability and uptake mechanisms. Additionally, studies have shown that it can modulate enzyme activities, potentially influencing metabolic pathways . Research also indicates that it may interact synergistically with other compounds to enhance biological efficacy.

Zinc;4-hydroxybenzenesulfonate shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Zinc PhenolsulfonateC12H10O8S2ZnC_{12}H_{10}O_8S_2ZnAntimicrobial properties, used as insecticide
Sodium 3-carboxy-4-hydroxybenzenesulfonateC9H9O5SNaC_{9}H_{9}O_5SNaWater-soluble salt form, used in pharmaceuticals
3-amino-4-hydroxybenzenesulfonic acidC6H7O5SC_{6}H_{7}O_5SPrecursor for various dyes and pigments
Zinc SulfateZnSO4ZnSO_4Commonly used in agriculture and dietary supplements

Zinc;4-hydroxybenzenesulfonate is unique due to its combination of zinc's essential biological roles and the specific functional properties conferred by the 4-hydroxybenzenesulfonate group. This dual functionality allows it to act effectively as both a nutrient and a biocide.

Physical Description

Zinc phenolsulfonate appears as a colorless to white crystalline solid which turns pink on exposure to air. The primary is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is soluble in water. It is used as an insecticide and in medicine.
Octahydrate: Odorless solid; Effloresces in dry air; [Merck Index]

Color/Form

Colorless transparent crystals or white granular powder

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

237.927822 g/mol

Monoisotopic Mass

237.927822 g/mol

Boiling Point

248 °F at 760 mmHg (decomposes) (USCG, 1999)

Heavy Atom Count

12

Density

greater than 1 at 68 °F (USCG, 1999)

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic vapors of /sulfur oxides/ and fumes of /zinc/.

UNII

4O71YT5YB5

GHS Hazard Statements

Aggregated GHS information provided by 76 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 76 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 40 of 76 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Several zinc (Zn) salts gave a concn dependent inhibition of human plaque growth in vitro. The effectiveness of the treatment was reduced by increasing the time allowed for growth after the final application of Zn. Use of Zn phenolsulfonate in mouthwash resulted in a 30% reduction in the extension of plaque along the gingival margin in vivo over 16 hr.
MEDICATION (VET): HAS BEEN USED AS INTESTINAL ANTISEPTIC, & EXTERNALLY TO PROMOTE HEALING OF ULCERS, SLOWLY GRANULATING WOUNDS
FORMERLY USED AS INTESTINAL ANTISEPTIC IN DOSES OF 60 TO 200 MG. IN LARGE DOSES IT HAS EMETIC & ASTRINGENT ACTIONS.

Pictograms

Irritant

Irritant

Other CAS

127-82-2

Metabolism Metabolites

Zinc can enter the body through the lungs, skin, and gastrointestinal tract. Intestinal absorption of zinc is controlled by zinc carrier protein CRIP. Zinc also binds to metallothioneins, which help prevent absorption of excess zinc. Zinc is widely distributed and found in all tissues and tissues fluids, concentrating in the liver, gastrointestinal tract, kidney, skin, lung, brain, heart, and pancreas. In the bloodstream zinc is found bound to carbonic anhydrase in erythrocytes, as well as bound to albumin, _2-macroglobulin, and amino acids in the the plasma. Albumin and amino acid bound zinc can diffuse across tissue membranes. Zinc is excreted in the urine and faeces. (L49)

Wikipedia

Zinc phenolsulfonate

Drug Warnings

A single instance has been reported in which use of a 3% /zinc phenolsufonate/ soln in eye compresses resulted in complete necrosis of both corneas of an infant.

Use Classification

Cosmetics -> Astringent; Deodorant; Antimicrobial

Methods of Manufacturing

BY HEATING ZINC HYDROXIDE WITH PARA-PHENOLSULFONIC ACID. /OCTAHYDRATE/

General Manufacturing Information

Benzenesulfonic acid, 4-hydroxy-, zinc salt (2:1): ACTIVE
Zinc phenolsulfonate was used as ingredient of cosmetic preparations for reducing the redness of facial blemishes.
The effectiveness of metallic salt antiperspirants results from their ability to diffuse into the sweat duct and to form an obstructive hydroxide gel in situ. /Metallic salt antiperspirants/

Storage Conditions

Storage temp: ambient

Dates

Last modified: 08-15-2023
AIFA approved drug products: Oftalmil (Naphazoline / Zinc phenolsulfonate) ophthalmic solution

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